molecular formula C11H22O B13949915 5-Decanone, 2-methyl- CAS No. 54410-89-8

5-Decanone, 2-methyl-

Cat. No.: B13949915
CAS No.: 54410-89-8
M. Wt: 170.29 g/mol
InChI Key: CDCHBGBDDXRJKB-UHFFFAOYSA-N
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Description

Isopentylpentyl ketone, also known as 2-methyl-5-decanone, is an organic compound with the molecular formula C11H22O. It is a ketone characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is used in various chemical processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopentylpentyl ketone can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of isopentylpentyl ketone typically involves large-scale oxidation processes using environmentally friendly oxidants and catalysts to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions: Isopentylpentyl ketone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction of isopentylpentyl ketone with reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields the corresponding secondary alcohol.

    Nucleophilic Addition: It can react with nucleophiles like Grignard reagents to form tertiary alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Nucleophilic Addition: Grignard reagents (RMgX) in dry ether.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Nucleophilic Addition: Tertiary alcohols.

Scientific Research Applications

Isopentylpentyl ketone has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of isopentylpentyl ketone involves its interaction with nucleophiles and electrophiles. The carbonyl group (C=O) in the ketone is highly reactive and can undergo nucleophilic addition reactions. The molecular targets include various enzymes and receptors that interact with the carbonyl group, leading to the formation of new chemical bonds and products .

Comparison with Similar Compounds

Isopentylpentyl ketone can be compared with other similar ketones such as:

    2-Methyl-4-decanone: Similar structure but with a different position of the carbonyl group.

    2-Methyl-3-decanone: Another isomer with the carbonyl group at a different position.

    5-Decanone: Lacks the methyl group present in isopentylpentyl ketone.

Uniqueness: Isopentylpentyl ketone is unique due to its specific structure, which influences its reactivity and the types of reactions it can undergo. Its applications in various fields also highlight its versatility compared to other similar compounds .

Properties

CAS No.

54410-89-8

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

2-methyldecan-5-one

InChI

InChI=1S/C11H22O/c1-4-5-6-7-11(12)9-8-10(2)3/h10H,4-9H2,1-3H3

InChI Key

CDCHBGBDDXRJKB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CCC(C)C

Origin of Product

United States

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